Boc-ser-osu

Peptide Synthesis Amide Bond Formation Reaction Kinetics

Boc-Ser-OSu (CAS 39747-65-4), chemically designated as Boc-L-serine N-hydroxysuccinimide ester, is an activated amino acid derivative belonging to the class of N-hydroxysuccinimide (NHS) active esters. With a molecular formula of C₁₂H₁₈N₂O₇ and a molecular weight of 302.28 g/mol , it appears as a white to off-white powder with a melting point of 115-120 °C.

Molecular Formula C12H18N2O7
Molecular Weight 302.28 g/mol
CAS No. 39747-65-4
Cat. No. B3133711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ser-osu
CAS39747-65-4
Molecular FormulaC12H18N2O7
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1
InChIKeyGDEYGBZNQMBETA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser-OSu (CAS 39747-65-4): N-Boc-L-Serine NHS Ester for High-Yield Peptide Synthesis


Boc-Ser-OSu (CAS 39747-65-4), chemically designated as Boc-L-serine N-hydroxysuccinimide ester, is an activated amino acid derivative belonging to the class of N-hydroxysuccinimide (NHS) active esters . With a molecular formula of C₁₂H₁₈N₂O₇ and a molecular weight of 302.28 g/mol , it appears as a white to off-white powder with a melting point of 115-120 °C . Its primary function is to serve as a protected and pre-activated building block for the efficient incorporation of L-serine residues into peptide chains via nucleophilic acyl substitution, a cornerstone of solid-phase and solution-phase peptide synthesis .

Boc-Ser-OSu (CAS 39747-65-4): Why Standard Boc-Serine or Side-Chain Protected Analogs Cannot Match Its Coupling Performance


The procurement of Boc-Ser-OSu is driven by specific synthetic requirements that preclude simple substitution with standard Boc-serine or its side-chain protected analogs. The fundamental difference lies in the pre-activation of the carboxylic acid as an NHS ester, which converts a weakly electrophilic carboxyl group into a highly reactive acylating agent . Using unactivated Boc-serine mandates the in-situ use of a coupling reagent (e.g., DCC, HBTU), introducing additional variables in activation kinetics, potential for racemization, and the formation of difficult-to-remove urea byproducts. Conversely, side-chain protected variants like Boc-Ser(Bzl)-OSu (CAS 13650-73-2), while also activated, possess a molecular weight of 392.4 g/mol and a benzyl-protected hydroxyl group, introducing steric bulk that can hinder coupling to sterically demanding amines and requiring a subsequent hydrogenolysis deprotection step that is incompatible with certain peptide modifications [1]. Boc-Ser-OSu therefore offers a unique combination of a free hydroxyl group for downstream conjugation or phosphorylation and a pre-activated carboxylate for direct, additive-free coupling, a profile critical for synthesizing unmodified serine-containing bioactive peptides .

Boc-Ser-OSu (CAS 39747-65-4): Quantitative Evidence for Superior Synthesis Performance


Boc-Ser-OSu vs. Unactivated Boc-Serine: Eliminating Coupling Reagent Variability

Direct comparison of coupling efficiency is inferred from the reaction mechanism. Unactivated Boc-serine requires in-situ activation with a coupling reagent like DIC/HOBt or HATU, which typically achieves 70-95% coupling yields but introduces a competing side-reaction of oxazolone formation and potential racemization [1]. In contrast, Boc-Ser-OSu is a pre-formed active ester. Literature on the class of NHS esters indicates that they undergo direct aminolysis with a pseudo-first-order rate constant approximately 10³ to 10⁴ times greater than that of a methyl ester under analogous conditions [2]. This translates to complete consumption of the limiting amine partner within 30-120 minutes in standard DMF or DCM solutions at room temperature, whereas coupling with unactivated acids often requires 2-24 hours and careful stoichiometric control of the activating agent [3].

Peptide Synthesis Amide Bond Formation Reaction Kinetics

Boc-Ser-OSu vs. Boc-Ser(Bzl)-OSu: Molecular Weight and Atom Economy Advantage

Boc-Ser(Bzl)-OSu (CAS 13650-73-2) is a direct, side-chain protected analog. A quantitative comparison of their physical properties reveals a significant difference in molecular weight. Boc-Ser-OSu has a molecular weight of 302.28 g/mol , whereas Boc-Ser(Bzl)-OSu has a molecular weight of 392.40 g/mol [1]. This 90.12 g/mol difference, representing the benzyl protecting group, reduces the atom economy of the coupling step. When synthesizing a peptide where the serine hydroxyl is ultimately desired in its free form, using Boc-Ser(Bzl)-OSu necessitates an additional deprotection step (e.g., catalytic hydrogenation or HF cleavage), which can lower the overall yield and introduce metal contamination risks [2].

Green Chemistry Atom Economy Solid-Phase Synthesis

Boc-Ser-OSu vs. Boc-Ser(Bzl)-OSu: Reduced Steric Hindrance for Challenging Couplings

The presence of a bulky O-benzyl group in Boc-Ser(Bzl)-OSu creates steric hindrance around the reactive ester carbonyl. This can significantly reduce the coupling rate, especially when reacting with a secondary amine (e.g., proline) or a sterically hindered N-terminal residue on a resin-bound peptide [1]. While a direct kinetic study comparing these two specific compounds is not available, class-level studies on amino acid active esters demonstrate that side-chain protection on serine leads to a measurable decrease in acylation rates. For example, in a comparative study of Z-amino acid active esters, the Z-Ser(Bzl)-OPfp derivative exhibited a relative coupling rate of 0.6 compared to a less hindered Z-Ala-OPfp (rate = 1.0) [2]. Boc-Ser-OSu, lacking this side-chain bulk, is expected to couple more rapidly and completely to sterically congested amines.

Steric Hindrance Solid-Phase Peptide Synthesis Difficult Sequences

Boc-Ser-OSu Stability: Defined Storage Parameters for Reliable Long-Term Use

The operational stability of an active ester is a critical procurement consideration. Boc-Ser-OSu has well-defined storage parameters to maintain its activity. Vendor specifications consistently recommend storage at -20 °C in a sealed container, protected from moisture [1]. Its melting point is established at 115-120 °C . Under these recommended conditions, the compound's purity is specified as ≥98% by HPLC with a maximum moisture content of 0.5%, indicating a stable, non-hygroscopic solid suitable for long-term storage and multiple uses from a single lot . This contrasts with some more labile active esters, such as pentafluorophenyl (OPfp) esters, which are known to be more susceptible to hydrolysis and require more stringent anhydrous handling [2].

Reagent Stability Inventory Management Procurement

Boc-Ser-OSu (CAS 39747-65-4): Optimal Application Scenarios Based on Differentiated Performance


Automated Solid-Phase Synthesis of Peptides with Free Serine Hydroxyl Groups

Boc-Ser-OSu is ideally suited for automated SPPS platforms (e.g., Symphony X, Liberty Blue) where minimizing manual intervention is key. As a pre-activated ester, it is directly dissolved in DMF or DMSO and coupled to the deprotected N-terminus of the resin-bound peptide without requiring an in-situ activation step. This eliminates the need to optimize and dispense a separate coupling reagent, simplifying the synthesis cycle and improving reproducibility. The absence of a side-chain protecting group on the serine hydroxyl means the final peptide requires no additional deprotection step for this residue, streamlining the workflow and avoiding exposure to harsh reagents like HF or hydrogen gas, which is especially beneficial for peptides containing sensitive modifications (e.g., phospho- or glyco-peptides) [1].

Synthesis of Peptides for Hydroxyl-Specific Conjugation (e.g., Phosphorylation, Glycosylation)

For the preparation of peptide substrates or probes where the serine hydroxyl is the intended site for post-synthetic enzymatic or chemical modification, Boc-Ser-OSu is the reagent of choice. Using a side-chain protected analog like Boc-Ser(Bzl)-OSu would require a subsequent global deprotection step (e.g., catalytic hydrogenolysis) that can be incompatible with other functionalities in the peptide (e.g., C-terminal thioesters, alkenes, azides). Boc-Ser-OSu directly installs the free hydroxyl, allowing the assembled peptide to be used immediately in phosphorylation assays with kinases (e.g., PKA, PKC) or in chemoenzymatic glycosylation reactions without further manipulation [2].

Solution-Phase Synthesis of Small, Serine-Containing Bioactive Peptides

In the convergent, solution-phase synthesis of small peptide drugs or natural product analogs, Boc-Ser-OSu offers distinct advantages. Its use avoids the generation of difficult-to-remove urea byproducts associated with carbodiimide-based coupling reagents, simplifying purification by extraction or crystallization. Furthermore, the faster intrinsic coupling rate of the NHS ester compared to in-situ activated Boc-serine [3] allows for more efficient segment condensations, a crucial factor when working with precious peptide fragments in a multi-step synthesis.

Preparation of Peptide Libraries for High-Throughput Screening

When synthesizing diverse peptide libraries via parallel synthesis, consistency and speed are paramount. The use of Boc-Ser-OSu eliminates a source of variability—the performance of a coupling reagent. By standardizing on the pre-activated ester, researchers can ensure more uniform coupling yields across different positions in a peptide sequence, leading to higher-quality libraries with fewer deletion products. This is particularly important for structure-activity relationship (SAR) studies where even minor variations in product purity can confound biological assay results.

Technical Documentation Hub

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